molecular formula C26H24FN3O2 B2572594 1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one CAS No. 847396-12-7

1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one

Cat. No.: B2572594
CAS No.: 847396-12-7
M. Wt: 429.495
InChI Key: ZFIFKZSAQMQWLY-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenoxypropyl group, and a benzodiazole moiety attached to a pyrrolidinone ring

Scientific Research Applications

1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Material Science: The compound’s unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Industry: It is explored for use in the synthesis of specialty chemicals and as a precursor for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Intermediate: This step involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone to form the benzodiazole ring.

    Introduction of the Phenoxypropyl Group: The benzodiazole intermediate is then reacted with 3-phenoxypropyl bromide under basic conditions to introduce the phenoxypropyl group.

    Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate with 2-fluorobenzoyl chloride in the presence of a base to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorophenyl group and benzodiazole moiety are critical for its binding affinity and specificity. It may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-fluorophenyl)-3-(methylamino)pyrrolidin-2-one: Similar in structure but with a methylamino group instead of the benzodiazole moiety.

    1-(2-fluorophenyl)-3-isopropylurea: Contains a urea group instead of the pyrrolidinone ring.

    1-(2-fluorophenyl)-3-(2,5-xylyl)urea: Similar fluorophenyl group but different substituents.

Uniqueness

1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one is unique due to its combination of a fluorophenyl group, a phenoxypropyl group, and a benzodiazole moiety attached to a pyrrolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it a valuable molecule for various research applications.

Properties

IUPAC Name

1-(2-fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24FN3O2/c27-21-11-4-6-13-23(21)30-18-19(17-25(30)31)26-28-22-12-5-7-14-24(22)29(26)15-8-16-32-20-9-2-1-3-10-20/h1-7,9-14,19H,8,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIFKZSAQMQWLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2F)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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